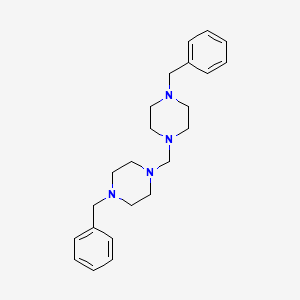
1,1'-Methylenebis(4-benzylpiperazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Methylenebis(4-benzylpiperazine) is a chemical compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications, including use in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. This compound is characterized by the presence of two benzylpiperazine units linked by a methylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-Methylenebis(4-benzylpiperazine) can be synthesized through a multi-step process involving the reaction of piperazine with benzyl chloride. The reaction typically takes place in an organic solvent such as ethanol, under controlled temperature conditions. The process involves the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Methylenebis(4-benzylpiperazine) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Methylenebis(4-benzylpiperazine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperazine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,1’-Methylenebis(4-benzylpiperazine) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,1’-Methylenebis(4-benzylpiperazine) involves its interaction with specific molecular targets in the body. It is known to act on the central nervous system, where it can modulate the activity of neurotransmitters. The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological properties.
Methylbenzylpiperazine (MBZP): Another piperazine derivative with stimulant effects, but with a slightly different chemical structure
Uniqueness
1,1’-Methylenebis(4-benzylpiperazine) is unique due to its methylene bridge linking two benzylpiperazine units. This structural feature imparts distinct chemical and biological properties, differentiating it from other piperazine derivatives.
Eigenschaften
CAS-Nummer |
6737-88-8 |
|---|---|
Molekularformel |
C23H32N4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-benzyl-4-[(4-benzylpiperazin-1-yl)methyl]piperazine |
InChI |
InChI=1S/C23H32N4/c1-3-7-22(8-4-1)19-24-11-15-26(16-12-24)21-27-17-13-25(14-18-27)20-23-9-5-2-6-10-23/h1-10H,11-21H2 |
InChI-Schlüssel |
DFSZROKYIAIAMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3CCN(CC3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


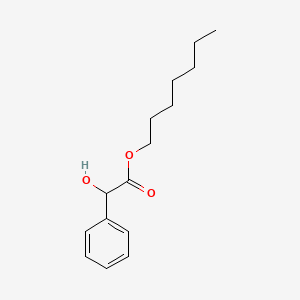
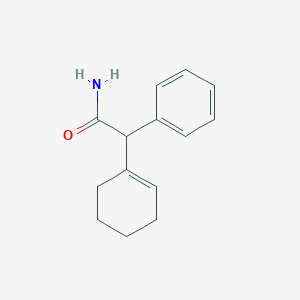

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
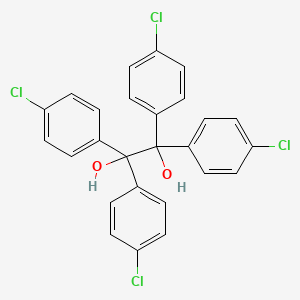


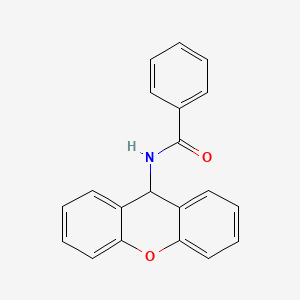

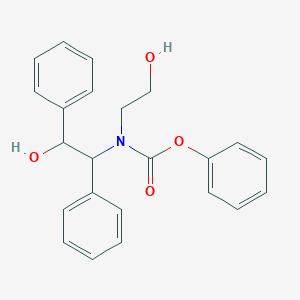

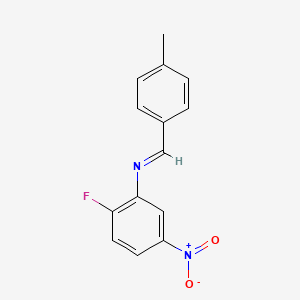

![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
